molecular formula C21H19ClN2O2 B2359528 N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 1241198-13-9

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2359528
CAS No.: 1241198-13-9
M. Wt: 366.85
InChI Key: PPDAYRXFICNNTG-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methoxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloropyridine and benzylamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyridine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride as the acylating agent.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-chloro-N-[(4-hydroxyphenyl)methyl]pyridine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-benzyl-6-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide: Similar structure with a methyl group instead of a methoxy group.

    N-benzyl-6-chloro-N-[(4-ethylphenyl)methyl]pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methoxy group.

Uniqueness

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The methoxy group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-26-19-10-7-17(8-11-19)15-24(14-16-5-3-2-4-6-16)21(25)18-9-12-20(22)23-13-18/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDAYRXFICNNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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